

4-(Diphenylamino)benzaldehyde NMR and IR spectral data

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Compound of Interest

Compound Name: 4-(Diphenylamino)benzaldehyde

Cat. No.: B1293675

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An In-depth Technical Guide on the Spectroscopic Data of **4-(Diphenylamino)benzaldehyde**

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **4-(diphenylamino)benzaldehyde**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound. The data is presented in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-(diphenylamino)benzaldehyde**.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.85	s	1H	Aldehyde proton (-CHO)
7.75	d, $J=8.8$ Hz	2H	Aromatic protons ortho to -CHO
7.38	t, $J=7.8$ Hz	4H	Aromatic protons of phenyl rings
7.19	t, $J=7.4$ Hz	2H	Aromatic protons of phenyl rings
7.12	d, $J=8.8$ Hz	2H	Aromatic protons ortho to -N(Ph) ₂
7.08	d, $J=7.8$ Hz	4H	Aromatic protons of phenyl rings

s = singlet, d = doublet, t = triplet, J = coupling constant in Hz

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
190.5	Aldehyde carbon (C=O)
152.9	Aromatic carbon attached to Nitrogen
146.4	Aromatic carbons of phenyl rings
131.5	Aromatic carbons ortho to -CHO
130.0	Aromatic carbons of phenyl rings
126.7	Aromatic carbon para to Nitrogen
125.6	Aromatic carbons of phenyl rings
119.5	Aromatic carbons ortho to -N(Ph) ₂

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3020	Medium	Aromatic C-H stretch
2820, 2720	Medium	Aldehyde C-H stretch (Fermi resonance)
1685	Strong	Aldehyde C=O stretch
1590	Strong	Aromatic C=C stretch
1320	Strong	C-N stretch (tertiary amine)
1180	Strong	C-N stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 10-20 mg of **4-(diphenylamino)benzaldehyde** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3).[\[2\]](#)
- Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).[\[2\]](#)
- The solution was transferred to a 5 mm NMR tube. To ensure magnetic field homogeneity, the sample was filtered through a small plug of glass wool in a Pasteur pipette to remove any solid particles.

Data Acquisition:

- Instrument: A Bruker AVANCE 400 MHz spectrometer was used.[\[3\]](#)
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1.0 seconds.[\[4\]](#)
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (zgpg30).[\[4\]](#)
 - Number of Scans: 1024-4096 scans, depending on the sample concentration.[\[5\]](#)
 - Relaxation Delay: 2.0 seconds.

Data Processing:

- The acquired Free Induction Decay (FID) was Fourier transformed to obtain the spectrum.
- The spectrum was phased and baseline corrected.

- The chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.0 ppm for ^{13}C NMR.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-(diphenylamino)benzaldehyde** was mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- The mixture was finely ground to a uniform powder using an agate mortar and pestle.[6]
- The powder was then compressed in a die under high pressure (8-10 tons) to form a transparent or translucent pellet.[6]

Data Acquisition:

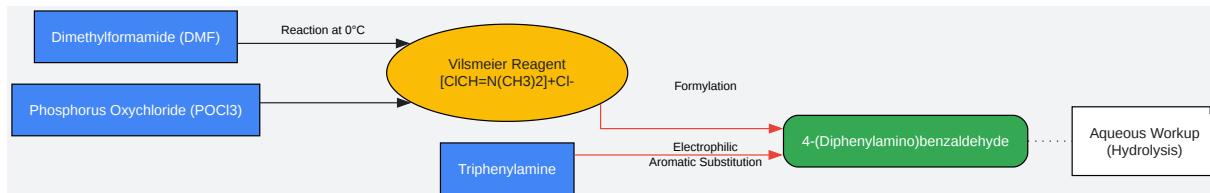
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker ALPHA) was used.[7]
- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet containing the sample was placed in the sample holder.
- The sample spectrum was recorded, typically by averaging 16-32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Data Processing:

- The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- The resulting spectrum was analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Synthesis Workflow

The synthesis of **4-(diphenylamino)benzaldehyde** is commonly achieved through the Vilsmeier-Haack reaction. This process involves the formylation of an electron-rich aromatic compound, in this case, triphenylamine.[8][9][10]



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